molecular formula C18H22N2Na2O5 B1139167 Enalaprilat-d5 Sodium Salt CAS No. 1356922-29-6

Enalaprilat-d5 Sodium Salt

Cat. No.: B1139167
CAS No.: 1356922-29-6
M. Wt: 397.4 g/mol
InChI Key: HTOMWWZYNPLIET-CGGLEDJRSA-L
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Description

MK-422 D5 Sodium Salt, also known as Enalaprilat-d5 Sodium Salt, is a deuterium-labeled form of Enalaprilat. Enalaprilat is an angiotensin-converting enzyme inhibitor, commonly used in the treatment of hypertension and heart failure. The deuterium labeling in MK-422 D5 Sodium Salt enhances its stability and allows for more precise pharmacokinetic studies .

Biochemical Analysis

Biochemical Properties

Enalaprilat D5 Sodium Salt interacts with key biomolecules in the body. It is an angiotensin-converting enzyme (ACE) inhibitor . ACE is responsible for converting angiotensin I into angiotensin II . By inhibiting ACE, Enalaprilat D5 Sodium Salt prevents this conversion, thereby influencing biochemical reactions within the body .

Cellular Effects

Enalaprilat D5 Sodium Salt has significant effects on various types of cells and cellular processes. As an ACE inhibitor, it plays a crucial role in regulating blood pressure and fluid balance . By preventing the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This leads to reduced blood pressure and blood fluid volume .

Molecular Mechanism

The molecular mechanism of action of Enalaprilat D5 Sodium Salt involves its binding interactions with ACE and its inhibition of this enzyme . This prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor . This results in vasodilation and a decrease in blood pressure .

Temporal Effects in Laboratory Settings

The effects of Enalaprilat D5 Sodium Salt can change over time in laboratory settings. For instance, bolus IV enalaprilat resulted in a substantial reduction in systolic blood pressure without adverse effect

Metabolic Pathways

Enalaprilat D5 Sodium Salt is involved in the renin-angiotensin-aldosterone system . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, it prevents the conversion of angiotensin I into angiotensin II, thereby influencing the metabolic flux of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-422 D5 Sodium Salt involves the deuterium labeling of EnalaprilatThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of MK-422 D5 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

MK-422 D5 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

MK-422 D5 Sodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-422 D5 Sodium Salt is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .

Properties

IUPAC Name

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOMWWZYNPLIET-CGGLEDJRSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356922-29-6
Record name disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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